3-[3-(Benzyloxy)phenyl]-2-fluorobenzoic acid
Overview
Description
“3-[3-(Benzyloxy)phenyl]-2-fluorobenzoic acid” is a chemical compound with the CAS Number: 1381944-41-7. It has a molecular weight of 322.34 . The IUPAC name for this compound is 3’- (benzyloxy)-2-fluoro [1,1’-biphenyl]-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for “3-[3-(Benzyloxy)phenyl]-2-fluorobenzoic acid” is 1S/C20H15FO3/c21-19-17 (10-5-11-18 (19)20 (22)23)15-8-4-9-16 (12-15)24-13-14-6-2-1-3-7-14/h1-12H,13H2, (H,22,23) . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Transformation in Anaerobic Environments
3-[3-(Benzyloxy)phenyl]-2-fluorobenzoic acid and similar compounds undergo notable transformations in anaerobic conditions. A study by Genthner, Townsend, and Chapman (1989) used isomeric fluorophenols, which are structurally related to 3-[3-(Benzyloxy)phenyl]-2-fluorobenzoic acid, to understand the transformation of phenol to benzoate in anaerobic, phenol-degrading consortia. This research is significant in elucidating the biochemical pathways and environmental fate of such compounds in anaerobic ecosystems (Genthner, Townsend, & Chapman, 1989).
Synthesis of Biologically Active Molecules
Compounds structurally related to 3-[3-(Benzyloxy)phenyl]-2-fluorobenzoic acid are used in synthesizing biologically active molecules. Holla, Bhat, and Shetty (2003) demonstrated the use of similar fluorinated benzoic acids in synthesizing new thiadiazolotriazinones, which showed potential as antibacterial agents. This highlights the importance of such compounds in the development of new pharmacological agents (Holla, Bhat, & Shetty, 2003).
Development of Fluorescent Probes
Fluorinated compounds like 3-[3-(Benzyloxy)phenyl]-2-fluorobenzoic acid have applications in the development of fluorescent probes. Tanaka et al. (2001) created fluorescent probes using related compounds, demonstrating their sensitivity to pH changes and selectivity in metal cation sensing. This research is crucial for developing sensitive and selective diagnostic tools (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).
Antitumor Properties
Related fluorobenzoic acid derivatives have been explored for their potential in cancer treatment. Hutchinson et al. (2001) synthesized a series of fluorinated benzothiazoles, showing potent cytotoxicity in certain human cancer cell lines. This research is significant for developing new anticancer agents (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).
Environmental Degradation and Metabolism
Studies have also focused on the environmental degradation and metabolic pathways of similar fluorobenzoic acids. Schreiber, Hellwig, Dorn, Reineke, and Knackmuss (1980) investigated the degradation of fluorobenzoic acid by Pseudomonas sp., providing insights into the environmental fate and microbial metabolism of such compounds (Schreiber, Hellwig, Dorn, Reineke, & Knackmuss, 1980).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that benzyloxyphenyl compounds can participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway involving 3-[3-(Benzyloxy)phenyl]-2-fluorobenzoic acid . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects of this reaction depend on the specific context and the other compounds involved.
properties
IUPAC Name |
2-fluoro-3-(3-phenylmethoxyphenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FO3/c21-19-17(10-5-11-18(19)20(22)23)15-8-4-9-16(12-15)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXCDLKKNAIJMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C(=CC=C3)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743034 | |
Record name | 3'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Benzyloxy)phenyl]-2-fluorobenzoic acid | |
CAS RN |
1381944-41-7 | |
Record name | 3'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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